molecular formula C11H18N2OS B13319155 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol

Cat. No.: B13319155
M. Wt: 226.34 g/mol
InChI Key: NSJDSBIEPINVJD-UHFFFAOYSA-N
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Description

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol is a cyclohexanol derivative featuring a secondary amine linkage to a 4-methyl-1,3-thiazole ring. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is substituted at the 4-position with a methyl group, distinguishing it from simpler thiazole derivatives. This structural motif is significant in medicinal chemistry due to the thiazole ring’s role in enhancing bioavailability and metabolic stability in drug candidates. The compound’s molecular formula is inferred as C₁₁H₁₈N₂OS (molecular weight ≈ 227.31), with the 4-methyl group contributing to increased lipophilicity compared to non-substituted analogs.

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-5-yl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C11H18N2OS/c1-8-11(15-7-13-8)6-12-9-4-2-3-5-10(9)14/h7,9-10,12,14H,2-6H2,1H3

InChI Key

NSJDSBIEPINVJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC2CCCCC2O

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with cyclohexanone in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like silica-supported tungstosilisic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antiviral agent.

    Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Thiazole-Substituted Cyclohexanol Derivatives

  • 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol (HR324512) Substituent: No methyl group on the thiazole ring. Molecular Formula: C₁₀H₁₆N₂OS. Molecular Weight: 212.31. Purity: 98% (commercially available). Key Difference: The absence of the 4-methyl group reduces steric hindrance and lipophilicity compared to the target compound.

Thiazole-Triazole-Benzoimidazole Hybrids ()**

Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) exhibit:

  • Substituents : 4-Bromophenyl on the thiazole ring, with additional triazole and benzimidazole moieties.
  • Molecular Formula : C₂₅H₂₀BrN₅O₂S.

Physicochemical Properties

Compound Substituent on Thiazole Molecular Formula Molecular Weight Purity Source
2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol 4-Methyl C₁₁H₁₈N₂OS 227.31 (calc.) N/A N/A
2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol (HR324512) None C₁₀H₁₆N₂OS 212.31 98%
Compound 9c () 4-Bromophenyl C₂₅H₂₀BrN₅O₂S 557.43 (calc.) N/A

Key Observations :

  • The 4-methyl group increases molecular weight by ~15 Da compared to HR324512.
  • Bromine in 9c adds significant steric bulk and electron-withdrawing effects, whereas the methyl group in the target compound enhances lipophilicity without drastic electronic effects.

Research Implications

  • Drug Design: The 4-methyl substitution may improve metabolic stability and membrane permeability compared to non-methylated analogs, making it a candidate for central nervous system (CNS) targeting.
  • Synthetic Challenges : Introducing the 4-methyl group likely requires precise regioselective reactions, contrasting with the simpler synthesis of HR324512.

Biological Activity

2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclohexanol moiety linked to a thiazole group. The thiazole ring is known for its biological significance, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit various bacterial strains and fungi. The presence of the 4-methyl group enhances the electron-donating ability of the thiazole ring, potentially increasing its reactivity against microbial targets .

Antitumor Activity

Thiazole derivatives are also recognized for their anticancer properties. Research has demonstrated that compounds with structural similarities to this compound can induce apoptosis in cancer cells. For example, certain thiazole-containing compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .

The mechanisms underlying the biological activities of thiazole derivatives often involve:

  • Inhibition of key enzymes : Many thiazole compounds act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Induction of oxidative stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels within cells, leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity .

Case Study 2: Antitumor Activity

In another investigation, the anticancer effects of a related thiazole compound were evaluated on human glioblastoma cells. The compound showed an IC50 value of 15 µM, suggesting strong antiproliferative effects. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Data Summary Table

Biological Activity Effect IC50/MIC Reference
AntimicrobialInhibition of S. aureusMIC = 32 µg/mL
AntitumorCytotoxicity in glioblastomaIC50 = 15 µM

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